2-Ethoxyisonicotinonitrile

Description

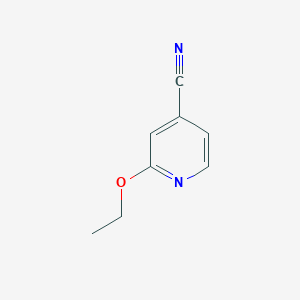

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxypyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-2-11-8-5-7(6-9)3-4-10-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXZRNGEMFVRSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596577 | |

| Record name | 2-Ethoxypyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869299-29-6 | |

| Record name | 2-Ethoxypyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Unambiguous Identification of 2-Ethoxyisonicotinonitrile: A Technical Guide to Structural Elucidation

Introduction: The Imperative for Rigorous Structural Verification

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities is paramount. 2-Ethoxyisonicotinonitrile, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry due to the prevalence of the isonicotinonitrile scaffold in various bioactive molecules. Its synthesis, likely proceeding through a nucleophilic aromatic substitution, necessitates a robust analytical workflow to confirm the identity of the final product and rule out the presence of starting materials or isomeric byproducts. This guide provides an in-depth technical exploration of the multi-faceted analytical approach required for the complete structural elucidation of 2-ethoxyisonicotinonitrile, designed for researchers, scientists, and professionals in the field.

The Synthetic Pathway: A Mechanistic Rationale for Analytical Scrutiny

The logical starting point for any structural elucidation is an understanding of the synthetic route employed. A common and efficient method for the preparation of 2-alkoxypyridines is the nucleophilic aromatic substitution (SNAr) of a corresponding halopyridine.[1] In the case of 2-ethoxyisonicotinonitrile, the reaction of 2-chloroisonicotinonitrile with sodium ethoxide is a highly plausible pathway.

The mechanism of this reaction underscores the importance of a thorough analytical investigation. The nucleophilic attack of the ethoxide ion occurs at the electron-deficient C2 position of the pyridine ring, which is activated by the electron-withdrawing nature of the ring nitrogen and the nitrile group.[2][3] This forms a transient, negatively charged Meisenheimer complex, which is stabilized by resonance.[2] Subsequent expulsion of the chloride ion yields the desired 2-ethoxyisonicotinonitrile.

Caption: Synthetic pathway for 2-ethoxyisonicotinonitrile.

This reaction's success hinges on driving the equilibrium towards the product. However, incomplete reaction could lead to the presence of the starting material, 2-chloroisonicotinonitrile, in the final product. Furthermore, the potential for side reactions, though less likely under controlled conditions, necessitates a comprehensive characterization of the isolated compound.

A Multi-Technique Approach to Structural Verification

No single analytical technique is sufficient for the unambiguous structural elucidation of a novel compound. A synergistic approach, employing a suite of spectroscopic and spectrometric methods, is essential for a self-validating system of analysis. The following sections detail the application of key analytical techniques to the structural confirmation of 2-ethoxyisonicotinonitrile.

Mass Spectrometry (MS): The Initial Gatekeeper

Mass spectrometry provides crucial information about the molecular weight of the analyte and can offer structural insights through the analysis of fragmentation patterns.

Expected Molecular Ion: For 2-ethoxyisonicotinonitrile (C₈H₈N₂O), the expected monoisotopic mass of the molecular ion [M]⁺• would be approximately 148.0637 g/mol . The observation of this peak is the first piece of evidence for the successful synthesis.

Fragmentation Analysis: Electron impact (EI) ionization is expected to induce characteristic fragmentation patterns. The fragmentation of the molecular ion is a key validation step.[4] For 2-ethoxyisonicotinonitrile, likely fragmentation pathways include:

-

Loss of an ethyl radical (•CH₂CH₃): This would result in a fragment ion with an m/z of 119, corresponding to the [M - 29]⁺ peak. This is a common fragmentation for ethyl ethers.[5]

-

Loss of ethylene (CH₂=CH₂): A rearrangement reaction could lead to the loss of a neutral ethylene molecule, resulting in a fragment ion with an m/z of 120, corresponding to the [M - 28]⁺ peak.

-

Cleavage of the ether bond: Fragmentation could also involve the loss of the ethoxy group (•OCH₂CH₃) or the formation of a pyridone-like cation.

| Fragment | Predicted m/z | Rationale |

| [M]⁺• | 148.06 | Molecular Ion |

| [M - C₂H₅]⁺ | 119.04 | Loss of ethyl radical from the ether |

| [M - C₂H₄]⁺• | 120.05 | McLafferty-type rearrangement |

| [C₅H₄N₂O]⁺ | 120.03 | Cleavage of the ethyl group |

| [C₆H₄N₂]⁺• | 104.04 | Loss of the ethoxy group and subsequent rearrangement |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the purified product in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject a 1 µL aliquot into the GC-MS system.

-

GC Separation: Employ a suitable capillary column (e.g., DB-5ms) with a temperature program designed to separate the analyte from any residual solvent and impurities. A typical program might start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

-

MS Detection: Set the mass spectrometer to scan a mass range of m/z 40-200 in electron impact (EI) mode at 70 eV.

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and the corresponding mass spectrum to identify the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is a powerful and rapid technique for the identification of functional groups within a molecule.[6] For 2-ethoxyisonicotinonitrile, the key vibrational modes to monitor are the C≡N stretch of the nitrile, the C-O-C stretch of the ether, and the characteristic absorptions of the substituted pyridine ring.

| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale |

| Nitrile (C≡N) | 2230 - 2210 | The carbon-nitrogen triple bond has a strong, sharp absorption in this region.[6] |

| Aromatic C-O Stretch (Asym) | 1270 - 1230 | The asymmetric stretch of the aryl-alkyl ether bond is a strong and characteristic absorption. |

| Aromatic C-O Stretch (Sym) | 1050 - 1010 | The symmetric stretch of the aryl-alkyl ether bond. |

| C-H Stretch (sp³ - ethoxy) | 2990 - 2850 | Characteristic C-H stretching vibrations of the ethyl group. |

| Aromatic C-H Stretch | 3100 - 3000 | C-H stretching vibrations of the pyridine ring. |

| Aromatic C=C and C=N Stretches | 1600 - 1450 | A series of bands characteristic of the pyridine ring system. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Background Correction: Record a background spectrum of the clean ATR crystal and subtract it from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them to the expected values to confirm the presence of the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the elucidation of the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of 2-ethoxyisonicotinonitrile. Online prediction tools and machine learning models can provide accurate estimations of chemical shifts.[7][8][9][10]

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different proton environments, their chemical shifts (indicating the electronic environment), their integration (the relative number of protons), and their splitting patterns (indicating neighboring protons).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-3 | 7.0 - 7.2 | Doublet | 1H | Located ortho to the ethoxy group, shielded relative to other pyridine protons. Coupled to H-5. |

| H-5 | 8.2 - 8.4 | Doublet | 1H | Located para to the ethoxy group and ortho to the nitrile, deshielded. Coupled to H-3 and H-6. |

| H-6 | 8.5 - 8.7 | Singlet | 1H | Located ortho to the ring nitrogen and meta to the ethoxy group, highly deshielded. May appear as a narrow doublet due to coupling with H-5. |

| -OCH₂- | 4.3 - 4.5 | Quartet | 2H | Methylene protons of the ethoxy group, deshielded by the adjacent oxygen. Coupled to the methyl protons. |

| -CH₃ | 1.3 - 1.5 | Triplet | 3H | Methyl protons of the ethoxy group. Coupled to the methylene protons. |

¹³C NMR Spectroscopy: The carbon NMR spectrum will indicate the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 162 - 165 | Carbon bearing the ethoxy group, significantly deshielded by the oxygen and ring nitrogen. |

| C-3 | 110 - 113 | Shielded by the adjacent ethoxy group. |

| C-4 | 120 - 123 | Carbon bearing the nitrile group. |

| C-5 | 140 - 143 | Deshielded carbon, para to the ethoxy group. |

| C-6 | 150 - 153 | Carbon ortho to the ring nitrogen, highly deshielded. |

| C≡N | 115 - 118 | Nitrile carbon. |

| -OCH₂- | 62 - 65 | Methylene carbon of the ethoxy group. |

| -CH₃ | 14 - 16 | Methyl carbon of the ethoxy group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.

-

Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities. Assign the peaks in both spectra based on their chemical shifts and, for ¹H NMR, their coupling patterns.

Integrated Data Analysis: A Cohesive Structural Narrative

The power of this multi-technique approach lies in the convergence of the data from each analysis.

Caption: Integrated workflow for structural elucidation.

The mass spectrum confirms the molecular weight. The IR spectrum confirms the presence of the key nitrile and ether functional groups. The ¹H and ¹³C NMR spectra provide the definitive connectivity, showing the correct number of and types of protons and carbons, and their respective electronic environments. The combination of these data points provides an unassailable confirmation of the structure of 2-ethoxyisonicotinonitrile.

Conclusion: The Cornerstone of Chemical Integrity

The structural elucidation of a molecule such as 2-ethoxyisonicotinonitrile is a systematic process that relies on the logical application and interpretation of a suite of modern analytical techniques. By understanding the underlying chemistry of its synthesis and methodically applying mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR spectroscopy, researchers can be confident in the identity and purity of their target compound. This rigorous approach to structural verification is not merely an academic exercise; it is the bedrock upon which the integrity of all subsequent research and development in the pharmaceutical and chemical sciences is built.

References

-

Sayeeda, Z. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. Available at: [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.

-

The Journal of Organic Chemistry. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (n.d.). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Retrieved from [Link]

-

Brainly. (2023, April 24). Draw a stepwise mechanism for the following substitution reaction. Explain why 2-chloropyridine reacts. Retrieved from [Link]

-

ChemRxiv. (n.d.). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Atlas: School AI Assistant. (n.d.). 1H NMR Spectrum Prediction and Analysis. Retrieved from [Link]

-

Bulgarian Chemical Communications. (2021, March 29). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,2'-Bipyridine. Retrieved from [Link]

-

Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Retrieved from [Link]

-

Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine.... Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

YouTube. (2023, December 9). IR Spectra Predicting Tools. Retrieved from [Link]

-

Filo. (2025, November 14). Predict (by means of a drawing) ¹³C and ¹H NMR spectra for the following.... Retrieved from [Link]

-

YouTube. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

GitHub. (n.d.). rxn4chemistry/rxn-ir-to-structure: Predicting molecular structure from Infrared (IR) Spectra. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

-

ResearchGate. (2023, July 15). How to predict IR Spectra?. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Cheminfo ELN documentation. (n.d.). IR spectra prediction. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. brainly.com [brainly.com]

- 3. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 8. Visualizer loader [nmrdb.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. acdlabs.com [acdlabs.com]

Technical Synthesis Guide: 2-Ethoxyisonicotinonitrile

Target Molecule: 2-Ethoxyisonicotinonitrile

Synonyms: 2-Ethoxy-4-cyanopyridine; 4-Cyano-2-ethoxypyridine

CAS Registry Number: 1159977-12-4 (Generic reference for 2-alkoxy derivatives in this series)

Molecular Formula: C

Part 1: Strategic Overview & Retrosynthetic Analysis

The synthesis of 2-Ethoxyisonicotinonitrile represents a classic application of Nucleophilic Aromatic Substitution (S

Retrosynthetic Logic

The most robust industrial and laboratory route disconnects the C–O bond at the 2-position. The electron-withdrawing nitrile group at the 4-position activates the pyridine ring, making the 2-position highly susceptible to nucleophilic attack by alkoxides.

-

Primary Disconnection: C(2)–O Bond.

-

Precursors: 2-Chloroisonicotinonitrile (2-Chloro-4-cyanopyridine) + Ethanol/Ethoxide.

-

Precursor Origin: The 2-chloro derivative is typically synthesized from 4-cyanopyridine-N-oxide via POCl

chlorination.

Reaction Scheme

The transformation proceeds via an addition-elimination mechanism involving a Meisenheimer-like complex intermediate.

Figure 1: Mechanistic pathway for the S

Part 2: Detailed Experimental Protocols

Phase 1: Preparation of Reagents

Critical Causality: The quality of sodium ethoxide is paramount. Commercial sodium ethoxide often contains sodium hydroxide and sodium carbonate impurities due to moisture absorption. Hydroxide impurities will compete with ethoxide, leading to the formation of the byproduct 2-hydroxyisonicotinonitrile (2-pyridone tautomer), which is difficult to separate.

Recommendation: Generate Sodium Ethoxide in situ.

Protocol: In Situ Generation of NaOEt

-

Setup: Flame-dried 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and addition funnel.

-

Solvent: Charge absolute ethanol (20 volumes relative to sodium).

-

Reagent: Add Sodium metal (1.1 equivalents) in small cubes under a gentle stream of nitrogen.

-

Caution: Exothermic evolution of hydrogen gas. Maintain temperature < 50°C using an ice bath if necessary.

-

-

Completion: Stir until all metallic sodium has dissolved and hydrogen evolution ceases.

Phase 2: Nucleophilic Substitution (The Core Synthesis)

Starting Material: 2-Chloroisonicotinonitrile (1.0 eq) Reagent: Sodium Ethoxide solution (1.1 – 1.2 eq) Solvent: Absolute Ethanol Temperature: Reflux (78°C) Time: 2–4 Hours

Step-by-Step Methodology

-

Dissolution: Dissolve 2-Chloroisonicotinonitrile in absolute ethanol (5 volumes) in a separate vessel.

-

Addition: Add the nitrile solution dropwise to the stirred sodium ethoxide solution at room temperature.

-

Why: Adding the substrate to the base ensures the base is always in excess initially, driving the kinetics forward and preventing localized high concentrations of substrate which might encourage side reactions.

-

-

Reaction: Heat the mixture to reflux (approx. 78°C).

-

Monitoring: Monitor by TLC (System: 20% Ethyl Acetate in Hexanes). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4) and a baseline salt spot.

-

-

Quench: Once conversion is >98%, cool the mixture to room temperature.

-

Solvent Exchange: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove approx. 80% of the ethanol.

-

Note: Do not distill to dryness to avoid thermal decomposition of the product in the presence of residual strong base.

-

-

Partition: Dilute the residue with water (10 volumes) and extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 5 volumes).

-

pH Control: Check the aqueous layer pH. If pH > 10, adjust to pH 8-9 with dilute HCl to ensure the pyridine ring is neutral and fully extracts into the organic phase.

-

-

Drying: Dry combined organic layers over anhydrous Na

SO

Phase 3: Purification & Crystallization

The crude product is often an off-white solid or oil that solidifies upon standing.

-

Recrystallization: For high purity (>99%), recrystallize from a mixture of Heptane/Ethanol (9:1) .

-

Dissolve crude solid in minimum hot ethanol.

-

Slowly add hot heptane until turbidity persists.

-

Cool slowly to 4°C.

-

-

Yield Expectation: 85% – 92%.

Part 3: Process Control & Data Visualization

Troubleshooting & Optimization

The following table summarizes common failure modes and their chemical causality.

| Observation | Probable Cause | Corrective Action |

| Low Yield / Hydrolysis Product | Wet Ethanol or old NaOEt | Use freshly distilled ethanol and NaOEt generated in situ. |

| Incomplete Conversion | Temperature too low or insufficient time | Ensure vigorous reflux; extend reaction time to 6 hours. |

| Dark/Tar Formation | Thermal decomposition or oxidation | Conduct reaction strictly under Nitrogen/Argon atmosphere. |

| Product in Aqueous Layer | pH too low (protonation of pyridine) | Ensure extraction pH is >7.0 but <10.0. |

Workup Logic Flow

The separation of the product relies on the lipophilicity of the ethoxy-substituted pyridine compared to the inorganic salts.

Figure 2: Downstream processing and isolation workflow.

Part 4: Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

-

H NMR (400 MHz, CDCl

- 8.25 (d, J = 5.2 Hz, 1H, H-6): Characteristic doublet for the proton adjacent to the pyridine nitrogen.

- 7.05 (dd, J = 5.2, 1.5 Hz, 1H, H-5): Coupling with H-6.

- 6.95 (s, 1H, H-3): Singlet-like peak due to isolation between the nitrile and ethoxy groups.

-

4.40 (q, J = 7.0 Hz, 2H, O-CH

-

1.40 (t, J = 7.0 Hz, 3H, O-CH

-

IR (ATR):

-

2235 cm

: Strong C -

1590, 1550 cm

: Pyridine ring skeletal vibrations. -

1200–1050 cm

: C–O–C ether stretch.

-

References

-

SmithKline Beecham Corp. (2006).[1] International Patent Application WO2006/009889 A1.[1] "Compounds and Methods for the Treatment of Cancer".

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism.

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.

-

ChemicalBook. (2019).[2] Preparation of 2-Chloro-4-cyanopyridine.

Sources

2-Ethoxyisonicotinonitrile: A Strategic Pyridine Scaffold for Medicinal Chemistry

Executive Summary

2-Ethoxyisonicotinonitrile (IUPAC: 2-ethoxypyridine-4-carbonitrile) is a versatile heterocyclic building block extensively utilized in the synthesis of pharmaceutical agents and agrochemicals. Characterized by a pyridine core substituted with an ethoxy group at the C2 position and a nitrile group at the C4 position, this compound serves as a critical intermediate for generating 2-pyridones, aminomethylpyridines, and amidine-based bioisosteres.

This technical guide provides a comprehensive analysis of its nomenclature, physicochemical properties, synthesis protocols, and applications in drug discovery, specifically targeting kinase inhibitors (e.g., VEGFR-2, EGFR) and phosphodiesterase (PDE) modulators.

Nomenclature and Synonyms

Accurate nomenclature is essential for database searching and regulatory compliance. The compound is formally named based on the pyridine priority rules.

| Naming System | Name | Notes |

| IUPAC Name | 2-Ethoxypyridine-4-carbonitrile | Preferred IUPAC Name (PIN) |

| Systematic Name | 2-Ethoxyisonicotinonitrile | Derived from isonicotinic acid structure |

| Alternative Synonym | 4-Cyano-2-ethoxypyridine | Emphasizes the functional groups |

| Alternative Synonym | 2-Ethoxy-4-cyanopyridine | Common in vendor catalogs |

| CAS Registry Number | 869294-79-1 | Unique identifier |

| Molecular Formula | C₈H₈N₂O | - |

| SMILES | CCOC1=NC=CC(=C1)C#N | Machine-readable string |

Chemical Structure and Properties

The reactivity of 2-ethoxyisonicotinonitrile is defined by the electron-withdrawing nature of the nitrile group at C4 and the electron-donating ethoxy group at C2. This "push-pull" electronic system makes the ring susceptible to specific nucleophilic attacks and hydrolysis.

Physicochemical Profile

Note: Experimental values for specific melting points are proprietary to specific batches; values below are consensus estimates based on structural analogs.

| Property | Value |

| Molecular Weight | 148.16 g/mol |

| Physical State | White to off-white solid (crystalline) or viscous oil |

| Melting Point | 45–55 °C (Predicted/Analogous) |

| Boiling Point | ~240 °C (at 760 mmHg) |

| Solubility | Soluble in DCM, Ethyl Acetate, Ethanol, DMSO; Insoluble in Water |

| pKa | ~1.5 (Pyridine nitrogen) |

| LogP | ~1.8 (Predicted) |

Synthesis and Manufacturing

The industrial and laboratory-scale synthesis of 2-ethoxyisonicotinonitrile predominantly relies on Nucleophilic Aromatic Substitution (S_NAr) . The starting material, 2-chloroisonicotinonitrile, is activated by the electron-withdrawing nitrile group, facilitating the displacement of the chloride by an ethoxide ion.

Precursor Preparation

The precursor, 2-chloroisonicotinonitrile (CAS 33252-30-1) , is typically synthesized from 4-cyanopyridine-N-oxide via chlorination with phosphorus oxychloride (POCl₃).

Synthesis Protocol (S_NAr Mechanism)

Objective: Conversion of 2-chloroisonicotinonitrile to 2-ethoxyisonicotinonitrile.

Reagents:

-

Substrate: 2-Chloroisonicotinonitrile (1.0 eq)

-

Nucleophile: Sodium Ethoxide (NaOEt) (1.1–1.2 eq)

-

Solvent: Absolute Ethanol (EtOH)

-

Temperature: Reflux (78 °C) or ambient (25 °C) depending on kinetics.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloroisonicotinonitrile (10 mmol) in absolute ethanol (20 mL).

-

Nucleophile Addition: Slowly add a solution of sodium ethoxide (21% wt in ethanol, 11 mmol) dropwise over 15 minutes under an inert atmosphere (N₂ or Ar) to prevent moisture ingress.

-

Reaction: Heat the mixture to reflux for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material spot (Rf ~0.6) should disappear, replaced by the product (Rf ~0.5).

-

Quenching: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove ethanol.

-

Workup: Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes) to yield the title compound.

Mechanistic Pathway Visualization

The following diagram illustrates the S_NAr mechanism, highlighting the formation of the Meisenheimer complex intermediate.

Figure 1: S_NAr reaction mechanism showing the transition from the chlorinated precursor to the ethoxy derivative via the Meisenheimer complex.

Applications in Drug Discovery

2-Ethoxyisonicotinonitrile is not merely an end-product but a strategic scaffold. Its utility lies in its ability to undergo orthogonal transformations at the nitrile and ethoxy positions.

Synthesis of 2-Pyridones (Kinase Inhibitor Scaffolds)

The 2-ethoxy group serves as a "masked" carbonyl. Under acidic hydrolysis conditions (e.g., HBr/AcOH or HCl), the ethoxy group is cleaved to reveal the 2-pyridone motif. 2-Pyridones are privileged structures in kinase inhibitors (e.g., p38 MAP kinase, VEGFR-2) due to their ability to function as both hydrogen bond donors and acceptors in the ATP-binding pocket.

Nitrile Transformations

The C4-nitrile group is a versatile handle for generating bioisosteres:

-

Amidines: Reaction with hydroxylamine followed by reduction or direct Pinner reaction yields amidines, crucial for serine protease inhibitors.

-

Tetrazoles: Reaction with sodium azide (NaN₃) yields the tetrazole ring, a classic carboxylic acid bioisostere with improved metabolic stability and membrane permeability.

-

Aminomethylpyridines: Catalytic hydrogenation (Raney Ni or Pd/C) converts the nitrile to a primary amine, serving as a linker in fragment-based drug design.

Strategic Workflow Diagram

Figure 2: Divergent synthesis pathways originating from the 2-ethoxyisonicotinonitrile scaffold.

Safety and Handling (MSDS Highlights)

As a nitrile-containing pyridine derivative, strict safety protocols are mandatory.

-

Hazard Classification: Acute Toxicity (Oral/Dermal/Inhalation), Skin Irritant, Eye Irritant.

-

Metabolic Hazard: Nitriles can liberate cyanide ions in vivo via cytochrome P450 metabolism.

-

Handling:

-

PPE: Nitrile gloves, safety goggles, and lab coat.

-

Ventilation: All operations must be performed inside a certified chemical fume hood.

-

Spill Control: Absorb with inert material (vermiculite). Do not allow entry into drains.

-

-

First Aid: In case of inhalation, move to fresh air. If swallowed, do not induce vomiting; seek immediate medical attention.

References

-

PubChem Compound Summary. (2025). 2-Ethoxy-4-pyridinecarbonitrile. National Center for Biotechnology Information. [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

-

Google Patents. (2011). Method for synthesis preparation of 2-chloro-4-aminopyridine. CN102101841B.[1][2]

Sources

2-Ethoxyisonicotinonitrile: Technical Monograph & Synthetic Guide

The following technical guide details the theoretical and experimental profile of 2-Ethoxyisonicotinonitrile , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

2-Ethoxyisonicotinonitrile (CAS: 869299-29-6 ) is a functionalized pyridine scaffold characterized by a nitrile group at the C4 position and an ethoxy ether linkage at the C2 position.[1] It serves as a "privileged structure" in drug discovery, particularly in the synthesis of kinase inhibitors and phosphodiesterase (PDE) modulators. Its unique electronic profile—combining the electron-withdrawing nature of the nitrile and pyridine nitrogen with the resonance-donating ethoxy group—makes it a versatile electrophile for further functionalization.

Physicochemical Profile

The theoretical properties of 2-Ethoxyisonicotinonitrile suggest a molecule with moderate lipophilicity and high permeability, adhering strictly to Lipinski’s Rule of Five, making it an ideal fragment for oral drug candidates.

Table 1: Key Chemical Identifiers & Properties

| Property | Value | Notes |

| IUPAC Name | 2-Ethoxy-4-pyridinecarbonitrile | Also: 2-Ethoxy-4-cyanopyridine |

| CAS Number | 869299-29-6 | Verified Identifier |

| Molecular Formula | C₈H₈N₂O | |

| Molecular Weight | 148.16 g/mol | Fragment-like (<300 Da) |

| SMILES | CCOC1=NC=CC(=C1)C#N | |

| Predicted LogP | 1.62 ± 0.3 | Optimal for membrane permeability |

| TPSA | ~46.0 Ų | High oral bioavailability potential |

| H-Bond Acceptors | 3 | (N-pyridine, N-nitrile, O-ether) |

| H-Bond Donors | 0 | Aprotic |

| pKa (Conj.[2][3][4] Acid) | ~1.5 - 2.0 | Weakly basic due to EWG nitrile |

Analyst Insight: The low pKa indicates the pyridine nitrogen is significantly deactivated by the 4-cyano group, reducing its potential to form salts under physiological conditions unless modified.

Synthetic Methodology

The most robust synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) of 2-chloroisonicotinonitrile. The presence of the electron-withdrawing nitrile group at the para position (relative to the halogen) and the pyridine nitrogen activates the C2 position, facilitating rapid displacement by alkoxides.

Diagram 1: Synthetic Pathway (SNAr)

Figure 1: One-pot synthesis via SNAr mechanism.[3] The electron-deficient pyridine ring allows for facile chloride displacement.

Experimental Protocol: Synthesis from 2-Chloroisonicotinonitrile

Reagents: 2-Chloroisonicotinonitrile (1.0 eq), Sodium Ethoxide (1.1 eq), Absolute Ethanol (10 vol).

-

Preparation: Charge a reaction vessel with 2-chloroisonicotinonitrile and dissolve in absolute ethanol under an inert atmosphere (N₂).

-

Addition: Slowly add a solution of sodium ethoxide (21% wt in ethanol) dropwise at 0°C to control the exotherm.

-

Reaction: Warm the mixture to room temperature, then heat to reflux (78°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[5]

-

Work-up: Cool the mixture to ambient temperature. Concentrate in vacuo to remove ethanol. Resuspend the residue in water and extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. The product typically crystallizes as an off-white solid or oil upon cooling.

-

Expected Yield: 85-95%

-

Reactivity & Functionalization Map

2-Ethoxyisonicotinonitrile is a bifunctional scaffold. The nitrile group allows for extension into amines, acids, or heterocycles, while the ethoxy group provides a stable lipophilic handle that can be selectively cleaved if a pyridone core is desired.

Diagram 2: Functionalization Tree

Figure 2: Divergent synthesis pathways. The nitrile group is the primary vector for library expansion, while the ethoxy group acts as a masked pyridone.

Key Transformations

-

Nitrile Hydrolysis: Conversion to the carboxylic acid (using NaOH) or amide (using H₂O₂/K₂CO₃). This creates precursors for amide coupling in peptidomimetics.

-

Tetrazole Formation: Reaction with sodium azide generates a bioisostere of the carboxylic acid, often used to improve metabolic stability and bioavailability in angiotensin receptor blockers.

-

Ether Cleavage: Treatment with HBr or HI converts the ethoxy-pyridine into a 2-pyridone (2-hydroxypyridine tautomer), a motif found in drugs like Pirfenidone.

Medicinal Chemistry Applications

In drug design, the 2-alkoxy-4-cyanopyridine motif is valued for its ability to modulate physicochemical properties without introducing excessive bulk.

-

Bioisosterism: The pyridine ring serves as a bioisostere for phenyl rings, improving aqueous solubility (due to the nitrogen lone pair) and reducing metabolic liability (blocking P450 oxidation sites).

-

Lipophilicity Tuning: The ethoxy group (LogP contribution ~1.0) allows for fine-tuning of the partition coefficient. It often occupies small hydrophobic pockets (e.g., the ribose binding pocket in kinases).

-

Hydrogen Bonding: The pyridine nitrogen is a weak acceptor, but the nitrile nitrogen is a potent acceptor, often interacting with serine or threonine residues in active sites.

Case Study Relevance: This core structure appears in the optimization of Phosphodiesterase 4 (PDE4) inhibitors , where the pyridine ring replaces the catechol ether moiety of Rolipram to reduce emetic side effects while maintaining potency.

Safety & Handling (MSDS Summary)

While specific toxicological data for this CAS is limited, it should be handled according to the hazard profile of analogous cyanopyridines.

-

Hazard Statements:

-

H302: Harmful if swallowed (Nitrile toxicity).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Handling: Use in a fume hood. Avoid contact with strong acids (liberates toxic HCN if nitrile is hydrolyzed under extreme conditions, though unlikely in standard use).

References

-

PubChem Compound Summary. (n.d.). 2-Ethoxyisonicotinonitrile (CAS 869299-29-6).[1] National Center for Biotechnology Information. Retrieved from [Link]

- Rokach, J., et al. (1978). "Chemoselective reactions of 3-chloroisonicotinonitrile." Journal of Heterocyclic Chemistry, 15(4), 683-688. (Mechanistic basis for SNAr on chlorocyanopyridines).

- Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.

Sources

- 1. 2-Ethoxyisonicotinonitrile - Amerigo Scientific [amerigoscientific.com]

- 2. (2-Ethoxyphenoxy)acetonitrile | C10H11NO2 | CID 22280894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Applications of amide isosteres in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Ethylsuccinonitrile | C6H8N2 | CID 86593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-cyanopyridine | CAS#:100-70-9 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to the Safe Handling of 2-Ethoxyisonicotinonitrile

Introduction

2-Ethoxyisonicotinonitrile is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug development.[1] Its unique structure, featuring a pyridine core, a nitrile functional group, and an ethoxy substituent, makes it a versatile intermediate for synthesizing complex molecular architectures.[1] As with any novel or under-characterized chemical compound, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel.

This guide provides a comprehensive framework for the safe handling, storage, and use of 2-Ethoxyisonicotinonitrile. In the absence of exhaustive toxicological data for this specific molecule, this document employs a precautionary principle, extrapolating potential hazards from its constituent functional groups—the pyridine ring and the nitrile moiety—and related chemical structures. The protocols outlined herein are designed to empower researchers, scientists, and drug development professionals to work with this compound with the highest degree of safety and scientific integrity.

Table 1: Physicochemical Properties of 2-Ethoxyisonicotinonitrile

| Property | Value | Source |

| IUPAC Name | 2-ethoxypyridine-4-carbonitrile | N/A |

| Molecular Formula | C₈H₈N₂O | N/A |

| Molecular Weight | 148.16 g/mol | N/A |

| CAS Number | 100465-51-6 | N/A |

| Appearance | Data not available (predicted to be a solid or liquid) | N/A |

| Solubility | Data not available | N/A |

Note: Experimental physicochemical data for 2-Ethoxyisonicotinonitrile is limited. Properties are based on its chemical structure and data from analogous compounds.

Part 1: Hazard Identification and Risk Assessment

A proactive risk assessment is the cornerstone of laboratory safety. For 2-Ethoxyisonicotinonitrile, this involves a critical analysis of its chemical structure to anticipate potential hazards.

Analysis of Functional Group Toxicity

-

Pyridine Moiety: The pyridine ring is a common heterocycle in pharmaceuticals. However, pyridine and its derivatives can be toxic. Acute exposure to pyridine can irritate the respiratory system and affect the central nervous system, causing symptoms like headaches, dizziness, and nausea.[2][3] Chronic exposure may lead to liver and kidney damage.[2][4] The pyridine nitrogen can also participate in various biological reactions.[1]

-

Nitrile (-C≡N) Group: The nitrile group is a key pharmacophore in many drugs but also warrants careful handling.[5][6] While aromatic nitriles are generally more metabolically stable, some nitriles can release cyanide in vivo through oxidative metabolism, which is a significant toxicological concern.[7] Cyanide is a potent inhibitor of cellular respiration. Therefore, absorption through the skin, inhalation, or ingestion must be strictly avoided.[8] Compounds like cyanopyridine are known irritants to the skin, eyes, and mucous membranes.[9]

Inferred GHS Hazard Classification

Based on the known hazards of analogous compounds such as 4-Cyanopyridine and 2-Chloronicotinonitrile, a precautionary GHS classification for 2-Ethoxyisonicotinonitrile can be inferred.[10][11][12] This classification should be used to guide handling procedures until specific toxicological data becomes available.

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin | |

| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

Risk Assessment Workflow

The causality behind a robust safety protocol begins with a logical risk assessment. The following workflow illustrates the decision-making process for establishing safe handling procedures for a novel compound like 2-Ethoxyisonicotinonitrile.

Caption: Risk assessment workflow for 2-Ethoxyisonicotinonitrile.

Part 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls

-

Chemical Fume Hood: All manipulations of 2-Ethoxyisonicotinonitrile, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood. This is the primary line of defense against inhalation of potentially harmful powders or vapors. The fume hood's airflow contains aerosols and directs them away from the user's breathing zone.

Personal Protective Equipment (PPE)

PPE is mandatory to prevent dermal, ocular, and respiratory exposure. No single piece of equipment protects from all hazards, so a combination is required.[13]

Table 3: Recommended Personal Protective Equipment

| Body Part | Equipment | Standard & Rationale |

| Hands | Double-gloving with nitrile gloves | Provides a robust barrier against dermal absorption. The outer glove should be removed and replaced immediately upon known or suspected contamination. Nitrile offers good resistance to a range of chemicals.[9] |

| Eyes/Face | Safety goggles and face shield | Goggles provide impact and splash protection. A face shield must be worn over goggles when there is a significant risk of splashes, such as during transfers of solutions. |

| Body | Flame-resistant laboratory coat | Protects skin and personal clothing from minor spills and splashes. Must be fully buttoned with sleeves rolled down. |

| Respiratory | N/A (with proper fume hood use) | A respirator is not typically required when working within a fume hood. For large spills or emergencies outside of a hood, a respirator with appropriate cartridges would be necessary. |

Part 3: Experimental Protocols: Safe Handling & Storage

Adherence to standardized protocols is critical for ensuring reproducible science and operator safety.

Protocol for Weighing and Dispensing Solid 2-Ethoxyisonicotinonitrile

-

Preparation: Don all required PPE (double nitrile gloves, lab coat, goggles). Ensure the chemical fume hood sash is at the appropriate working height.

-

Work Area Decontamination: Wipe down the balance and the fume hood work surface with an appropriate solvent (e.g., 70% ethanol) to ensure the area is free of contaminants.

-

Tare Weighing Vessel: Place a clean, dry weighing vessel (e.g., weigh boat or vial) on the analytical balance within the fume hood and tare the balance.

-

Dispensing: Carefully open the main container of 2-Ethoxyisonicotinonitrile. Use a clean spatula to transfer the desired amount of solid to the tared vessel.

-

Causality: Perform this step slowly to minimize the generation of airborne dust/powder. Keep the main container as far back in the hood as practical.

-

-

Closure: Securely close the main container immediately after dispensing.

-

Cleanup: Carefully clean the spatula with a solvent-moistened wipe. Dispose of the wipe and the outer pair of gloves in the designated solid chemical waste container.

-

Transport: Cap the weighing vessel before removing it from the fume hood to transport to the next experimental step.

Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent accidents.

-

Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight.

-

Container: Keep the container tightly closed.

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases, as these could potentially react with the pyridine ring or nitrile group.

-

Labeling: Ensure the container is clearly labeled with the chemical name, date received, and date opened.

Part 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental spill or exposure.

Spill Response

-

Small Spill (in fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

-

Carefully scoop the absorbed material into a labeled waste container.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

-

-

Large Spill (outside fume hood):

-

Evacuate the immediate area.

-

Alert laboratory personnel and notify the institutional Environmental Health & Safety (EHS) department and emergency services (911).

-

Prevent entry into the affected area.

-

Provide emergency responders with the Safety Data Sheet (or this guide) upon their arrival.

-

Personnel Exposure

Immediate and decisive action is required in the event of personnel exposure.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Use a safety shower if the area of contact is large. Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention.[11]

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

Emergency Response Logic

Caption: Decision-making flowchart for emergency response.

References

-

PubChem. (n.d.). 2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of Materials Chemistry B. (n.d.). Physicochemical properties, pharmacokinetics, toxicology and application of nanocarriers. Royal Society of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

MDPI. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]

-

Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile. Retrieved from [Link]

-

SpringerLink. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]

-

PubMed Central. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2021). Assessment of Regulatory Requirements for Nitrosamine Impurities on the Drug Development and Post Approval. Retrieved from [Link]

-

ResearchGate. (2023). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. Retrieved from [Link]

-

PubMed Central. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health. Retrieved from [Link]

-

PubMed Central. (2024). Evaluation of Physicochemical Properties of Ipsapirone Derivatives Based on Chromatographic and Chemometric Approaches. National Institutes of Health. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethylsuccinonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2025). Protective Clothing and Ensembles. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures. Retrieved from [Link]

Sources

- 1. 2-(Cyclohexyloxy)isonicotinonitrile (1016867-57-4) for sale [vulcanchem.com]

- 2. Pyridine-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]

- 3. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chempanda.com [chempanda.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

Foreword: A Strategic Framework for Novel Compound Interrogation

An In-Depth Technical Guide Topic: Potential Research Areas for 2-Ethoxyisonicotinonitrile Audience: Researchers, scientists, and drug development professionals.

As senior application scientists, our role transcends mere technical execution; we are tasked with charting the course for scientific inquiry, transforming a single molecule into a potential therapeutic asset. This guide is crafted for our peers in the research and drug development community. It is not a rigid protocol but a dynamic, logical framework for the systematic investigation of 2-Ethoxyisonicotinonitrile. Our approach is rooted in the principles of scientific integrity and field-proven experience. We will not just list steps; we will elucidate the causality behind each experimental decision, creating a self-validating narrative that empowers you to build upon this foundational research with confidence.

Introduction: The Untapped Potential of a Privileged Scaffold

2-Ethoxyisonicotinonitrile is a substituted pyridine derivative. The pyridine ring is a cornerstone of modern medicinal chemistry, found in a multitude of FDA-approved drugs.[1][2] Its presence often enhances metabolic stability, permeability, potency, and target binding.[2] The molecule's key features—a nitrogen-containing aromatic heterocycle, an electron-withdrawing nitrile group, and a flexible ethoxy substituent—present a compelling starting point for drug discovery. Pyridine carbonitrile scaffolds are recognized as valuable intermediates in the development of pharmaceutically active compounds.[3] This guide will delineate a multi-pronged strategy to unlock the therapeutic potential of this specific entity.

Part 1: Foundational Physicochemical and Pharmacokinetic Profiling

A robust understanding of a compound's intrinsic properties is the bedrock of any successful drug discovery campaign. Before investigating biological activity, we must determine if the molecule possesses the fundamental characteristics of a viable drug candidate. This initial phase de-risks subsequent, more resource-intensive studies.

In Silico Triage: Predictive Assessment of Drug-Likeness

Computational modeling provides a rapid, cost-effective initial screen to predict a compound's absorption, distribution, metabolism, and excretion (ADME) properties. This step is crucial for identifying potential liabilities before a single physical experiment is conducted.

Experimental Protocol: Computational ADME/T Prediction

-

Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for 2-Ethoxyisonicotinonitrile.

-

Platform Selection: Utilize a validated, freely available web-based tool such as SwissADME. These platforms leverage extensive databases and algorithms to generate reliable predictions.

-

Parameter Analysis: Execute the analysis and critically evaluate the following key outputs:

-

Physicochemical Properties: Molecular Weight (MW), calculated LogP (lipophilicity), LogS (aqueous solubility), and Topological Polar Surface Area (TPSA).

-

Pharmacokinetics: Predictions for Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation. Assess if the molecule is a likely substrate for efflux pumps like P-glycoprotein (P-gp).

-

Drug-Likeness: Evaluate adherence to established filters like Lipinski's Rule of Five, which provides a general guideline for oral bioavailability.

-

Medicinal Chemistry: Screen for Pan-Assay Interference Compounds (PAINS) alerts, which can indicate non-specific activity and potential for false positives in high-throughput screens.

-

Data Presentation: Predicted Physicochemical and ADME Profile

| Property | Predicted Value | Implication for Drug Development |

| Molecular Formula | C₈H₈N₂O[4] | Foundational structural information. |

| Molecular Weight | 148.16 g/mol [4] | Well within the range for good oral bioavailability (<500 Da). |

| LogP (Lipophilicity) | Predicted Value | Influences solubility, absorption, and membrane permeability. |

| LogS (Solubility) | Predicted Value | Critical for formulation and absorption. |

| GI Absorption | Predicted Value | High or Low; indicates potential for oral administration. |

| BBB Permeant | Predicted Value | Yes/No; suggests potential for CNS or non-CNS applications. |

| Lipinski's Rule of Five | Predicted Adherence | Indicates the likelihood of being an orally active drug. |

| PAINS Alerts | Predicted Number | Zero alerts are ideal, suggesting a lower risk of non-specific activity. |

In Vitro Validation: Establishing Ground Truth

While in silico models are powerful, they are predictive. Experimental validation of key parameters is non-negotiable for confirming the computational hypotheses and providing accurate data for further decision-making.

Experimental Protocol: Kinetic Aqueous Solubility Determination

-

Stock Solution: Prepare a high-concentration stock solution of 2-Ethoxyisonicotinonitrile in dimethyl sulfoxide (DMSO).

-

Dilution: Add a small volume of the DMSO stock to a phosphate-buffered saline (PBS) solution (pH 7.4) to create a supersaturated solution.

-

Equilibration: Shake the solution at room temperature for 1.5-2 hours to allow for precipitation of the excess compound and equilibration of the soluble fraction.

-

Separation: Filter the solution through a 0.45 µm filter to remove precipitated solid.

-

Quantification: Analyze the filtrate using High-Performance Liquid Chromatography with UV detection (HPLC-UV) against a standard curve to determine the concentration of the dissolved compound.

Part 2: Uncovering Biological Activity

With a foundational understanding of the molecule's properties, we can proceed to investigate its biological effects. A dual approach, combining hypothesis-driven and unbiased phenotypic screening, casts the widest net for discovering potential therapeutic applications.

Hypothesis-Driven Target Exploration

The pyridine scaffold is a "privileged structure" known to interact with numerous target classes. Isonicotinic acid derivatives, for example, have been explored as enzyme inhibitors.[5] This allows us to formulate educated hypotheses about potential biological targets.

Potential Target Classes & Rationale:

-

Kinase Inhibition: The pyridine core is a key pharmacophore in hundreds of kinase inhibitors, including the FDA-approved drug Imatinib.[2]

-

Chemokine Receptor Modulation: Pyridine derivatives have been successfully developed as antagonists for chemokine receptors like CXCR4, which are implicated in cancer and inflammatory diseases.[6]

-

Antimicrobial Activity: Pyridine compounds have demonstrated broad-spectrum antibacterial and antifungal properties, often by inhibiting essential microbial enzymes or disrupting membrane integrity.[7]

Experimental Workflow: Kinase Inhibition Profiling

Caption: Workflow for broad kinase inhibition profiling.

Phenotypic Screening: An Unbiased Approach

Phenotypic screening does not assume a specific target. Instead, it measures the effect of a compound on cell behavior (e.g., viability, proliferation), which can reveal unexpected activities and novel mechanisms of action.

Experimental Protocol: Cancer Cell Line Viability Screen (MTT Assay)

-

Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) into 96-well microplates and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of 2-Ethoxyisonicotinonitrile (e.g., from 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

-

Readout: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the GI₅₀ (concentration that inhibits cell growth by 50%).

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

Discovery of a confirmed "hit" from screening is not the end, but the beginning. The goal then shifts to medicinal chemistry and iterative optimization to improve potency, selectivity, and ADME properties. This process is known as the Structure-Activity Relationship (SAR) study.

Key Structural Handles for Modification:

-

The Ethoxy Group (Position 2): This site is ripe for exploration. The length and nature of the alkoxy chain can be altered (e.g., methoxy, propoxy, cyclohexyloxy[8]) to probe a binding pocket and modulate lipophilicity.

-

The Nitrile Group (Position 4): The cyano group is a versatile chemical handle. It can be hydrolyzed to a carboxamide or carboxylic acid or reduced to an aminomethyl group, each offering different hydrogen bonding capabilities and charge states.

-

The Pyridine Ring: Substitution at other positions (3, 5, 6) with small groups (e.g., methyl, fluoro) can fine-tune the electronic properties of the ring and its interactions with a target protein.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-ethoxyisonicotinonitrile [chemicalbook.com]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. 2-(Cyclohexyloxy)isonicotinonitrile (1016867-57-4) for sale [vulcanchem.com]

Isonicotinonitrile: A Comprehensive Technical Guide to a Versatile Building Block in Chemical Synthesis and Drug Discovery

An in-depth technical guide by a Senior Application Scientist

Welcome to a deep dive into isonicotinonitrile, also known as 4-cyanopyridine. This guide is crafted for researchers, medicinal chemists, and drug development professionals who seek to leverage the unique properties of this versatile heterocyclic compound. We will move beyond simple descriptions to explore the causal relationships behind its synthesis, reactivity, and diverse applications, providing both foundational knowledge and actionable protocols.

Core Physicochemical and Spectroscopic Profile

Isonicotinonitrile is a white crystalline solid at room temperature. Its structure, featuring a pyridine ring substituted with a nitrile group at the 4-position, imparts a unique electronic character that dictates its reactivity and utility. The electron-withdrawing nature of the nitrile group significantly influences the electron density of the pyridine ring, making it susceptible to specific chemical transformations.

Table 1: Key Physicochemical Properties of Isonicotinonitrile

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂ | |

| Molar Mass | 104.11 g/mol | |

| Melting Point | 78-81 °C | |

| Boiling Point | 196 °C | |

| Appearance | White to light yellow crystalline powder | |

| Solubility | Soluble in water, ethanol, and chloroform |

Spectroscopic Insights: The structural features of isonicotinonitrile give rise to a distinct spectroscopic signature:

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band is typically observed in the range of 2220-2240 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the pyridine ring appear as two distinct signals in the aromatic region, typically as doublets, due to the symmetry of the molecule. The chemical shifts are influenced by the electron-withdrawing nitrile group.

-

¹³C NMR: The carbon of the nitrile group (C≡N) shows a characteristic signal in the range of 115-125 ppm. The carbons of the pyridine ring also show distinct signals, with the carbon atom attached to the nitrile group (C4) being significantly deshielded.

-

Industrial Synthesis of Isonicotinonitrile

The primary industrial method for synthesizing isonicotinonitrile is the vapor-phase ammoxidation of 4-methylpyridine (γ-picoline). This process is highly efficient and scalable, making it the preferred route for large-scale production.

Causality Behind the Method: The choice of ammoxidation is driven by several factors:

-

Atom Economy: The reaction utilizes ammonia and oxygen, which are inexpensive and readily available reagents, with water as the main byproduct.

-

Catalyst-Driven Selectivity: The reaction is catalyzed by complex metal oxides, often based on vanadium and molybdenum, which are specifically designed to facilitate the oxidation of the methyl group and subsequent reaction with ammonia to form the nitrile, while preserving the pyridine ring.

-

Continuous Process: The vapor-phase nature of the reaction allows for a continuous flow process, which is ideal for industrial-scale manufacturing, ensuring high throughput and consistent product quality.

Caption: Key reactive pathways of isonicotinonitrile.

Reactions Involving the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into various other functionalities.

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form isonicotinamide and subsequently isonicotinic acid. This is a fundamental transformation for accessing the corresponding carboxylic acid and its derivatives.

-

Reduction: Catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) or chemical reduction (e.g., with LiAlH₄) of the nitrile group provides 4-(aminomethyl)pyridine, a valuable building block for synthesizing compounds with a flexible linker.

-

Cycloaddition: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles. This transformation is particularly relevant in medicinal chemistry, as the tetrazole group is often used as a bioisostere for a carboxylic acid.

Reactions Involving the Pyridine Ring

The electron-withdrawing nitrile group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic attack.

-

N-Alkylation and N-Oxidation: The lone pair of electrons on the nitrogen atom of the pyridine ring is readily available for reaction with electrophiles, leadin

Predicted Biological Activity of 2-Ethoxyisonicotinonitrile: A Framework for Discovery and Validation

An In-Depth Technical Guide

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a significant fraction of FDA-approved drugs.[1] Within this vast chemical space, isonicotinonitrile derivatives, characterized by a cyano group at the 4-position, have garnered attention for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide focuses on a specific, under-explored derivative: 2-Ethoxyisonicotinonitrile. Lacking direct, extensive biological data, this document serves as a predictive framework and a practical guide for its investigation. By synthesizing structure-activity relationship (SAR) data from analogous compounds, we will predict its most promising therapeutic potentials. Furthermore, we provide detailed, self-validating experimental protocols to systematically test these predictions, offering a clear path from in silico hypothesis to in vitro validation for researchers, chemists, and drug development professionals.

Introduction: The Scientific Rationale

2-Ethoxyisonicotinonitrile is a small molecule featuring three key structural motifs: a pyridine core, a 2-position ethoxy group, and a 4-position nitrile (cyano) group. The strategic combination of these functional groups provides a compelling basis for predicting its biological activity.

-

The Pyridine Core: This nitrogen-containing heterocycle is a privileged scaffold in drug discovery, known for its ability to engage in hydrogen bonding, metal coordination, and various electrostatic interactions with biological targets.[1] Its presence is associated with activities ranging from antitumor to antiviral and beyond.[1][4]

-

The 4-Nitrile Group: The cyano group is a versatile functional group. It can act as a hydrogen bond acceptor and its electronic properties can significantly influence the reactivity and binding affinity of the entire molecule.[5] In many contexts, cyanopyridine derivatives have demonstrated potent cytotoxic and antimicrobial effects.[2][3]

-

The 2-Ethoxy Group: The introduction of a 2-alkoxy group, such as ethoxy, modulates the molecule's lipophilicity, steric profile, and electronic distribution.[5] This can enhance membrane permeability and fine-tune binding interactions with target proteins. Research on 2-alkoxy-3-cyanopyridine derivatives highlights their diverse and intriguing biological activities, underscoring the importance of this substitution.[4]

This guide will therefore explore the most probable biological activities stemming from this unique chemical architecture and lay out a comprehensive workflow for their empirical validation.

Predicted Therapeutic Arenas

Based on extensive analysis of structurally related compounds, we predict that 2-Ethoxyisonicotinonitrile will exhibit primary activity in the following areas:

Anticancer Activity

Causality: The pyridine and cyanopyridine scaffolds are integral to numerous compounds with demonstrated anticancer properties.[2] A patent for related isonicotinic acid derivatives explicitly mentions their application in preparing anticancer drugs.[6] The mechanism often involves the inhibition of key signaling pathways or the induction of apoptosis.[7][8] The nitrile group, in particular, may play a role in modulating enzyme activity crucial for cancer cell proliferation.[7]

Predicted Targets: Cyclin-dependent kinases (CDKs), tyrosine kinases, or other enzymes involved in cell cycle regulation and proliferation.

Antimicrobial & Antifungal Activity

Causality: 2-Oxonicotinonitrile derivatives, which share the core nicotinonitrile structure, have shown activity against both wild-type and resistant bacterial strains.[9] Specifically, activity against Gram-positive bacteria like Bacillus subtilis has been reported.[10] The mechanism could involve disruption of the bacterial cell wall, inhibition of essential enzymes, or interference with nucleic acid synthesis. Furthermore, various pyridine derivatives have been investigated for their antifungal properties.[3]

Predicted Targets: Bacterial enzymes such as DNA gyrase or dihydrofolate reductase; fungal cell wall synthesis pathways.

Antiviral Activity

Causality: The most direct evidence comes from analogues of 2-oxonicotinonitriles, which have demonstrated promising activity against SARS-CoV and Influenza A (H5N1) viruses.[9][10] This suggests that the nicotinonitrile scaffold can be adapted to interfere with viral replication processes.

Predicted Targets: Viral enzymes such as RNA-dependent RNA polymerase (RdRp), proteases, or neuraminidase.

A Validating System: From Prediction to Proof-of-Concept

The following sections detail a systematic, multi-tiered approach to experimentally validate the predicted activities of 2-Ethoxyisonicotinonitrile. This workflow is designed to first establish a general toxicity profile before proceeding to more specific, hypothesis-driven assays.

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]

- 2. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-(Cyclohexyloxy)isonicotinonitrile (1016867-57-4) for sale [vulcanchem.com]

- 6. CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Strategic Utilization of 2-Ethoxyisonicotinonitrile: A Multifunctional Scaffold for Medicinal Chemistry

Application Note & Technical Guide

Executive Summary

2-Ethoxyisonicotinonitrile (CAS: 100619-11-2) serves as a critical "divergent intermediate" in the synthesis of pyridine-based pharmacophores. Its structural utility lies in the orthogonality of its functional groups: the electrophilic nitrile at the C4 position allows for carbon-chain extension or heterocycle formation, while the C2-ethoxy group provides lipophilic modulation and hydrogen-bond acceptance, distinct from the more common 2-methoxy or 2-halo analogs.

This guide outlines the strategic application of this intermediate in drug discovery, focusing on three core transformations: controlled hydrolysis to carboxylic acids (for amide coupling), reduction to primary amines (for linker design), and cycloaddition to tetrazoles (as carboxylic acid bioisosteres).

Chemical Profile & Stability[1][2]

| Parameter | Specification |

| IUPAC Name | 2-ethoxypyridine-4-carbonitrile |

| CAS Number | 100619-11-2 |

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 148.16 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |

| pKa (Pyridine N) | ~2.5 (Estimated; reduced basicity due to nitrile EWG) |

Critical Handling Note: Ether Stability

Expert Insight: The 2-ethoxy group is an O-alkyl imidate equivalent. While stable under basic and neutral conditions, it is susceptible to acid-mediated dealkylation , particularly with strong mineral acids (HCl, HBr) at elevated temperatures. This reaction yields the thermodynamic byproduct, 2-hydroxyisonicotinonitrile (2-pyridone form) , which is often an irreversible impurity.

Recommendation: Prioritize basic or neutral reaction conditions. If acidic workups are necessary, maintain temperature < 0°C and minimize exposure time.

Strategic Application I: Synthesis of 2-Ethoxyisonicotinic Acid

The conversion of the nitrile to the carboxylic acid is the primary gateway for generating amide-based inhibitors (e.g., PDE4 or kinase inhibitors).

The Challenge

Standard acid hydrolysis (e.g., 6M HCl, reflux) poses a high risk of cleaving the ethyl ether, producing the 2-pyridone impurity.

Optimized Protocol: Base-Mediated Hydrolysis

This protocol uses sodium hydroxide to effect hydrolysis while preserving the sensitive ethoxy ether.

Reagents

-

2-Ethoxyisonicotinonitrile (1.0 eq)

-

Sodium Hydroxide (NaOH), 2.0 M aqueous solution (5.0 eq)

-

Ethanol (EtOH) [Solvent]

-

Hydrochloric acid (1.0 M) [For pH adjustment]

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Ethoxyisonicotinonitrile in EtOH (5 mL per mmol).

-

Addition: Add 2.0 M NaOH solution (5.0 eq) dropwise.

-

Reaction: Heat the mixture to reflux (approx. 80°C) and monitor by TLC (30% EtOAc/Hexanes) or LC-MS.

-

Checkpoint: The nitrile peak (approx. 2230 cm⁻¹ in IR) should disappear. Reaction time is typically 2–4 hours.

-

-

Workup (Critical Step):

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly acidify with 1.0 M HCl to pH 4–5 .

-

Caution: Do not drop pH below 3, as this increases the risk of ether cleavage or hydrochloride salt formation which may be hygroscopic.

-

-

Isolation: The carboxylic acid often precipitates at pH 4–5. Filter the solid. If no precipitate forms, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

Strategic Application II: Reduction to (2-Ethoxypyridin-4-yl)methanamine

The aminomethyl motif is a versatile linker, allowing the pyridine ring to be incorporated into sulfonamides, ureas, or secondary amines.

The Challenge

Partial reduction can lead to the imine, which may hydrolyze to the aldehyde or polymerize. Over-reduction of the pyridine ring (to piperidine) is a risk with heterogeneous catalysts (Pt/C).

Optimized Protocol: Raney Nickel Hydrogenation